9,12-Octadecadienoic acid (9Z,12Z)-, dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

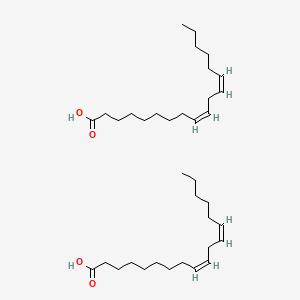

9,12-Octadecadienoic acid (9Z,12Z)-, dimer is a dimerized form of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure, which consists of two linoleic acid molecules linked together. It is commonly found in various natural oils and has significant industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer typically involves the dimerization of linoleic acid. This process can be carried out through thermal or catalytic methods. In the thermal method, linoleic acid is heated to high temperatures, often in the presence of a catalyst such as clay or silica, to promote the dimerization reaction. The reaction conditions usually include temperatures ranging from 200°C to 300°C and reaction times of several hours.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite clay or zeolites are commonly used to enhance the efficiency of the dimerization process. The resulting product is then purified through distillation or chromatography to obtain the desired dimer.

Análisis De Reacciones Químicas

Polymerization Reactions with Amines

The dimer undergoes polycondensation reactions with amines to form polyamide resins, which are widely used in adhesives and coatings.

Key Reactions:

-

Ethylenediamine Reaction

Reaction with ethylenediamine (CAS 107-15-3) produces a polyamide (CAS 72480-12-7) with the formula C₃₈H₇₂N₂O₄ (MW: 620.99 g/mol). This polymer is utilized in hot-melt adhesives due to its thermal stability and flexibility . -

1,2-Ethanediamine and 1,6-Hexanediamine Copolymer

When polymerized with 1,2-ethanediamine and 1,6-hexanediamine (CAS 141686-54-6), the resulting copolymer reacts with 2-methylpropanoic acid to form branched polyamides. These materials exhibit enhanced solubility and are employed in corrosion-resistant coatings .

Reaction with 3,3-Oxybis(2,1-ethanediyloxy)bis1-propanamine

Polymerization with 3,3-oxybis(2,1-ethanediyloxy)bis1-propanamine (CAS 68541-13-9) yields a polyamide with the formula C₄₆H₈₈N₂O₇ (MW: 781.20 g/mol). This product is notable for its use in high-performance lubricants and surfactants due to its amphiphilic structure .

Modification with Carboxylic Acids

Reaction with 2-methylpropanoic acid introduces ester or amide linkages, altering the polymer’s hydrophobicity. This modification broadens applications in biodegradable packaging and drug delivery systems .

Industrial and Research Implications

These reactions highlight the dimer’s versatility as a monomer in polyamide synthesis. The resulting polymers are tailored for specific industrial needs, such as:

-

Coatings : Enhanced resistance to environmental degradation .

-

Biomedical Materials : Functionalization with carboxylic acids enables biocompatible applications .

Future research may explore catalytic optimization and green chemistry approaches to improve reaction efficiency and sustainability.

Aplicaciones Científicas De Investigación

9,12-Octadecadienoic acid (9Z,12Z)-, dimer, commonly known as linoleic acid dimer, is a dimerized form of linoleic acid, a polyunsaturated omega-6 fatty acid found in various natural oils. It has a unique chemical structure consisting of two linked linoleic acid molecules, giving it distinct chemical and physical properties compared to its monomeric counterparts. Linoleic acid dimer is used in lubricants, coatings, and adhesives. It has roles in cell membrane structure and function, with ongoing research exploring its anti-inflammatory and anticancer properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry Linoleic acid dimer is a precursor in the synthesis of polymers and surfactants. Dimer acids, like linoleic acid dimer, are used to synthesize polyamide resins, hot melt adhesives, and alkyd resins .

- Biology It is studied for its role in cell membrane structure and function. Human breast milk lipids, including 9,12-octadecadiynoic acid, have major beneficial effects, promoting infant early brain development, growth, and health .

- Medicine Research is ongoing regarding its potential anti-inflammatory and anticancer properties.

Biological Activities

9,12-Octadecadienoic acid (9Z,12Z)-dimer has diverse biological activities:

- Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cellular components from oxidative damage. The dimer significantly reduces malondialdehyde (MDA) levels in treated cells, suggesting its role in mitigating oxidative stress.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show that treatment with the dimer decreases the expression of COX-2 and iNOS in macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity: It has notable activity against Gram-positive and Gram-negative bacteria and fungi, inhibiting the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Properties: It induces apoptosis in breast (MCF-7) and liver (HepG2) cancer cells in vitro, with IC50 values reported at approximately 6.74 µg/mL and 9.30 µg/mL, respectively. In vitro experiments showed the dimer inhibited proliferation and induced cell death through apoptotic pathways in various cancer cell lines.

Other Applications

Mecanismo De Acción

The mechanism by which 9,12-Octadecadienoic acid (9Z,12Z)-, dimer exerts its effects involves its interaction with cell membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes such as inflammation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Linoleic Acid: The monomeric form of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer.

Oleic Acid: Another common fatty acid with a single double bond.

Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness

This compound is unique due to its dimerized structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This dimerization enhances its stability and alters its reactivity, making it valuable for specific industrial and research applications.

Actividad Biológica

9,12-Octadecadienoic acid (9Z,12Z)-dimer, commonly known as linoleic acid dimer, is a fatty acid derivative that has garnered attention for its diverse biological activities. This compound is primarily derived from the dimerization of linoleic acid, a polyunsaturated fatty acid abundant in various plant oils. The biological activities of this compound encompass antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

- Chemical Formula : C36H66O4

- Molecular Weight : 570.93 g/mol

- CAS Registry Number : 60-33-3

- IUPAC Name : 9,12-Octadecadienoic acid (Z,Z)-dimer

1. Antioxidant Activity

The antioxidant capacity of 9,12-octadecadienoic acid dimer has been demonstrated through various assays. It effectively scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage. A study indicated that the dimer exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells, suggesting its role in mitigating oxidative stress .

2. Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that treatment with the dimer led to decreased expression of COX-2 and iNOS in macrophages, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial efficacy of 9,12-octadecadienoic acid dimer has been evaluated against various pathogens. It has shown notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

4. Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that the dimer induced apoptosis in breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these cell lines were reported at approximately 6.74 µg/mL and 9.30 µg/mL respectively, indicating strong anticancer activity .

Comparative Biological Activity Table

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of linoleic acid derivatives highlighted the significant reduction in oxidative stress markers in animal models treated with 9,12-octadecadienoic acid dimer. The results indicated enhanced liver function and lower serum cholesterol levels compared to control groups .

Case Study 2: Antimicrobial Action

In a clinical setting, the antimicrobial activity of the dimer was tested against multidrug-resistant bacterial strains isolated from patients with chronic infections. The findings suggested that the dimer could serve as a potential therapeutic agent against resistant strains due to its effective bactericidal properties .

Case Study 3: Cancer Cell Line Studies

In vitro experiments assessing the cytotoxic effects of the dimer on various cancer cell lines showed promising results, particularly in inhibiting proliferation and inducing cell death through apoptotic pathways. These findings support further exploration into its use as an adjunct therapy in cancer treatment .

Propiedades

Número CAS |

6144-28-1 |

|---|---|

Fórmula molecular |

(C18H32O2)2 C36H64O4 |

Peso molecular |

560.9 g/mol |

Nombre IUPAC |

10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |

InChI |

InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |

Clave InChI |

CIRMGZKUSBCWRL-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

SMILES canónico |

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |

Punto de ebullición |

444 to 446 °F at 16 mmHg (NTP, 1992) 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg 229.00 to 230.00 °C. @ 16.00 mm Hg |

Color/Form |

Colorless oil Colorless to straw-colored liquid |

Densidad |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float 0.9022 g/cu cm at 20 °C 0.898-0.904 |

melting_point |

23 °F (NTP, 1992) -6.9 °C -8.5 °C |

Key on ui other cas no. |

67922-65-0 6144-28-1 |

Descripción física |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet. Liquid, Other Solid; Liquid Colorless to straw-colored liquid; [Hawley] Liquid colourless to pale yellow oily liquid |

Números CAS relacionados |

7049-66-3 30175-49-6 67922-65-0 |

Solubilidad |

Insoluble (NTP, 1992) In water, 1.59 mg/L at 25 °C Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils Very soluble in acetone, benzene, ethyl ether, and ethanol. In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C. soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate |

Presión de vapor |

0.00000087 [mmHg] 8.68X10-7 mm Hg at 25 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.